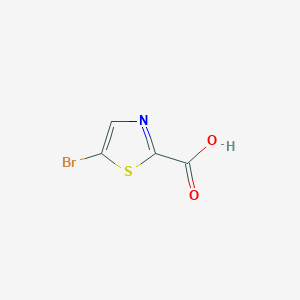

5-Bromothiazole-2-carboxylic acid

Description

BenchChem offers high-quality 5-Bromothiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromothiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRYPTVDLJGHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670353 | |

| Record name | 5-Bromo-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957346-62-2 | |

| Record name | 5-Bromo-2-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957346-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromothiazole-2-carboxylic acid lithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Process Chemistry Guide: Synthesis of 5-Bromothiazole-2-carboxylic Acid

This guide details the synthesis of 5-Bromothiazole-2-carboxylic acid , a critical scaffold in medicinal chemistry often used as a bioisostere for benzoic acid derivatives or as a precursor for NAMPT/HDAC inhibitors.

The narrative prioritizes Process Safety , Scalability , and Regiocontrol , distinguishing between "Direct Functionalization" (low yield) and "Lithium-Halogen Exchange" (high yield/precision) pathways.

Executive Summary & Retrosynthetic Analysis

The synthesis of 5-bromothiazole-2-carboxylic acid presents a classic regioselectivity challenge. The thiazole ring is electron-deficient, making electrophilic aromatic substitution (EAS) at the 5-position difficult without activating groups. Conversely, the 2-position is acidic but prone to decarboxylation if not handled correctly.

We evaluate two primary strategies:

-

Strategy A (Recommended): Regioselective Lithium-Halogen Exchange on 2,5-dibromothiazole followed by carboxylation. This route offers the highest regiocontrol and yield.

-

Strategy B (Alternative): Direct metallation/bromination of thiazole-2-carboxylic acid. This route suffers from low yields (~16%) due to the deactivating nature of the carboxylate anion.

Retrosynthetic Pathway Map

The following diagram illustrates the strategic disconnections available for this scaffold.

Figure 1: Retrosynthetic analysis comparing the Nucleophilic Carboxylation (Left, Solid) vs. Electrophilic Bromination (Right, Dashed) pathways.

Route 1: The "Scalable" Pathway (Lithium-Halogen Exchange)

This protocol relies on the kinetic preference of lithium-halogen exchange at the C2 position over the C5 position. The C2-Br bond is more polarized due to the adjacent nitrogen, allowing for selective lithiation at -78°C without disturbing the C5-Br bond.

Reaction Scheme[1][2][3][4][5]

-

Substrate: 2,5-Dibromothiazole

-

Reagent: n-Butyllithium (1.05 eq)

-

Electrophile: Carbon Dioxide (CO2)

-

Solvent: Anhydrous THF or Et2O

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Temperature | -78°C to -70°C | Prevents "Halogen Dance" (scrambling of Li to C5 or C4) and decomposition of the unstable 2-lithio species. |

| Addition Rate | Slow dropwise | Exothermic control. Localized heating can trigger double lithiation or polymerization. |

| Stoichiometry | 1.05 eq n-BuLi | Excess base attacks the C5-Br or the thiazole ring itself. Precise stoichiometry is vital. |

| Quench | Excess CO2 (Solid/Gas) | Rapid trapping of the lithio-species is required to prevent equilibration. |

Step-by-Step Experimental Protocol

Step 1: Preparation of 2,5-Dibromothiazole (If not purchased)

-

Note: Can be synthesized from 2-aminothiazole via bromination (Br2/AcOH) to 2-amino-5-bromothiazole, followed by Sandmeyer bromination (CuBr2/t-BuONO).

Step 2: Lithiation and Carboxylation

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvent Charge: Add 2,5-dibromothiazole (1.0 eq) and anhydrous THF (10-15 volumes) .

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes.

-

Lithiation: Add n-Butyllithium (2.5 M in hexanes, 1.05 eq) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes.

-

Observation: The solution typically turns yellow/orange.

-

Hold: Stir at -78°C for exactly 30 minutes. Do not extend hold time unnecessarily to avoid scrambling.

-

-

Carboxylation:

-

Method A (Gas): Bubble dry CO2 gas (passed through a CaCl2 drying tube) into the reaction mixture for 30 minutes while maintaining -78°C.

-

Method B (Solid): Add crushed dry ice (excess) directly to the reaction mixture (careful of CO2 expansion/foaming).

-

-

Warm-up: Allow the mixture to warm to room temperature (RT) slowly over 2 hours under a CO2 atmosphere.

-

Workup:

-

Quench with water (5 volumes).

-

Extract impurities with Ethyl Acetate (EtOAc) while the aqueous layer is basic (pH ~9-10). Discard organic layer.[1]

-

Acidify the aqueous layer carefully with 1M HCl to pH 2-3. The product, 5-bromothiazole-2-carboxylic acid , will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Yield Expectation: 60-75% Purity: >95% (Recrystallization from EtOH/Water if needed).

Route 2: The "Direct" Pathway (Deprotonation/Bromination)

This method is useful if 2,5-dibromothiazole is unavailable, but it is chemically inferior due to low yields. It involves generating a dianion (carboxylate + C5-anion) and quenching with an electrophilic bromine source.

Reaction Scheme[1][2][3][4][5]

Technical Limitations

-

Atom Economy: Poor. Requires stoichiometric CBr4 (heavy waste).

-

Yield: Literature reports ~16% yield [1]. The dianion is not highly stable, and CBr4 is a bulky electrophile.

-

Purification: Significant byproducts (unreacted starting material, poly-brominated species) require chromatography.

Protocol Summary

-

Dissolve thiazole-2-carboxylic acid in THF at -78°C.

-

Add LDA (2.1 eq) to form the dianion. Stir for 30 min.

-

Add CBr4 (1.1 eq) dissolved in THF.

-

Stir 2 hours, warm to RT, and quench.

-

Acidify and extract.[1] (Expect low recovery).

Comparison of Methodologies

| Feature | Route 1: Li-Halogen Exchange | Route 2: Direct Bromination |

| Starting Material | 2,5-Dibromothiazole | Thiazole-2-carboxylic acid |

| Reagents | n-BuLi, CO2 | LDA, CBr4 |

| Key Intermediate | 5-Bromo-2-lithiothiazole (Mono-anion) | 2-Carboxylato-5-lithiothiazole (Dianion) |

| Yield | High (60-75%) | Low (~16%) |

| Scalability | High (Standard cryogenic flow) | Low (Poor yield/Atom economy) |

| Safety Profile | Pyrophoric (n-BuLi) | Hepatotoxic (CBr4), Pyrophoric (LDA) |

Visualizing the Reaction Workflow

The following diagram details the operational flow for the recommended Route 1.

Figure 2: Operational workflow for the synthesis of 5-Bromothiazole-2-carboxylic acid via Route 1.

References

-

ChemicalBook. 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis. (Detailed protocol using LDA/CBr4 with 16% yield).

-

PubChem. 2,5-Dibromothiazole Compound Summary. (Physical properties and safety data for the starting material).

-

GuideChem. Synthesis of Thiazole Carboxylates. (Discusses general lithiation patterns of thiazoles).

-

Growing Science. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (Confirming regioselectivity of lithiation at C5 vs C2 depending on substitution).

Sources

- 1. 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. YAKUGAKU ZASSHI [jstage.jst.go.jp]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 5-Bromothiazole-2-carboxylic acid

This is a comprehensive technical guide for 5-Bromothiazole-2-carboxylic acid , designed for researchers and drug development professionals.

Executive Summary & Compound Identity

5-Bromothiazole-2-carboxylic acid is a critical heteroaromatic scaffold used in the synthesis of bioactive molecules, particularly in fragment-based drug discovery (FBDD) targeting enzymes like PTPN2 and various kinases.

Critical Isomer Warning: Researchers must distinguish this compound from its regioisomer, 2-bromothiazole-5-carboxylic acid (CAS 54045-76-0), which is more commercially prevalent. The spectroscopic data presented here specifically refers to the 5-bromo-2-carboxy isomer (CAS 957346-62-2).[1]

| Feature | 5-Bromothiazole-2-carboxylic acid | 2-Bromothiazole-5-carboxylic acid |

| CAS Number | 957346-62-2 | 54045-76-0 |

| Structure | Br at C5, COOH at C2 | Br at C2, COOH at C5 |

| Key Proton | H4 (Adjacent to Nitrogen) | H4 (Adjacent to Nitrogen & COOH) |

| Availability | Specialized Synthesis Required | Common Building Block |

Chemical Structure & Numbering

The thiazole ring is numbered starting from Sulfur (1).

-

Position 4: Proton (H)

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting impurity profiles in spectroscopic data. This compound is typically synthesized via lithiation, which dictates the regiochemistry.

Field-Proven Synthesis Protocol

Reaction: Lithiation of thiazole-2-carboxylic acid followed by electrophilic bromination.

-

Starting Material: Thiazole-2-carboxylic acid.[1][3][7][10][12][13]

-

Reagents: Lithium Diisopropylamide (LDA), Carbon Tetrabromide (

).[11] -

Conditions: THF, -78 °C.

Mechanism:

The C5 proton of thiazole-2-carboxylic acid is the most acidic remaining proton. Treatment with LDA generates the C5-lithio species, which attacks the bromine source (

Figure 1: Synthetic pathway ensuring regioselective bromination at the C5 position.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the halogenation state.

Key Diagnostic Features[7]

-

Molecular Ion: The molecular weight is approx.[1][12] 208.03 Da.[12]

-

Isotopic Pattern: The presence of a single bromine atom creates a signature 1:1 doublet ratio for the molecular ion (

and

| Ion Mode | m/z Observed | Assignment | Notes |

| ESI (+) | 207.9 / 209.9 | Characteristic 1:1 intensity ratio (Br isotope pattern). | |

| ESI (-) | 205.9 / 207.9 | Deprotonation of carboxylic acid. |

Fragmentation Pathway (ESI):

-

Decarboxylation: Loss of

(44 Da) is a common primary fragmentation, leading to the 5-bromothiazole cation ( -

Debromination: Subsequent loss of Br is possible but less common in soft ionization unless high collision energy is applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation. The lack of symmetry and specific chemical shifts distinguish it from the 2-bromo-5-carboxy isomer.

NMR (Proton)

Solvent: DMSO-

| Signal ( | Multiplicity | Integration | Assignment | Structural Logic |

| 13.5 - 14.0 | Broad Singlet | 1H | -COOH | Acidic proton; shift varies with concentration/water content. |

| 8.20 - 8.50 | Singlet | 1H | H4 (Ar-H) | The sole aromatic proton. Deshielded by the adjacent Nitrogen (N3) and the electron-withdrawing 2-COOH group. |

Differentiation from Isomer:

-

5-Bromo-2-carboxy (Target): H4 is adjacent to N and C-Br. Shift

ppm.[7] -

2-Bromo-5-carboxy (Isomer): H4 is adjacent to N and C-COOH. Shift is typically slightly upfield or similar, but coupling patterns in derivatives differ. The key is the absence of coupling (singlet) and the specific shift environment.

NMR (Carbon)

Solvent: DMSO-

| Signal ( | Type | Assignment | Electronic Environment |

| 160.0 - 165.0 | C=O (Acid) | Carbonyl carbon. | |

| 155.0 - 160.0 | C2 | Quaternary carbon attached to N, S, and COOH. Highly deshielded. | |

| 140.0 - 145.0 | C4 | Aromatic CH adjacent to Nitrogen. | |

| 110.0 - 115.0 | C5 | Attached to Br. Shielded relative to other carbons due to the "Heavy Atom Effect" of Bromine. |

Infrared (IR) Spectroscopy

IR is used primarily for fingerprinting and confirming the carboxylic acid functionality.

| Wavenumber ( | Vibration Mode | Functional Group | Description |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very broad, often centering ~3000 |

| 1680 - 1720 | C=O Stretch | Carbonyl | Strong, sharp peak characteristic of conjugated acids. |

| 1500 - 1550 | C=N / C=C Stretch | Thiazole Ring | Aromatic ring skeletal vibrations. |

| 600 - 700 | C-Br Stretch | Alkyl/Aryl Halide | Fingerprint region confirmation of bromination. |

Quality Control & Purity Assessment

When sourcing or synthesizing this compound, the following QC workflow is recommended to ensure integrity.

Figure 2: Quality control decision tree for validating 5-Bromothiazole-2-carboxylic acid.

Common Impurities

-

Thiazole-2-carboxylic acid: Starting material. Detected by the presence of two aromatic doublets (H4/H5) in NMR.

-

Regioisomer (2-bromo-5-carboxy): Rare in direct synthesis but possible if starting material was contaminated. Detected by slight shift differences in H4.

References

-

Synthesis & Characterization Protocol: ChemicalBook Protocol for CAS 957346-62-2. Describes the lithiation/bromination of thiazole-2-carboxylic acid.

-

Isomer Comparison (2-Bromothiazole-5-carboxylic acid): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763210.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

-

Fragment-Based Drug Discovery Application: Journal of Medicinal Chemistry (ACS). "Targeting Protein Tyrosine Phosphatase Nonreceptor Type 2". (Contextual usage of the scaffold).

Sources

- 1. 3asenrise.com [3asenrise.com]

- 2. researchgate.net [researchgate.net]

- 3. THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. METHYL 6-AMINO-5-BROMOPICOLINATE | 178876-82-9 [chemicalbook.com]

- 6. N ‑Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. biorxiv.org [biorxiv.org]

- 9. CN109265455B - Preparation method of dasatinib - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. CAS 957346-62-2 | 5-Bromothiazole-2-carboxylic acid - Synblock [synblock.com]

- 13. 3asenrise.com [3asenrise.com]

5-Bromothiazole-2-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 5-Bromothiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromothiazole-2-carboxylic acid (CAS No. 957346-62-2), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, a validated synthetic protocol, its reactivity, and its burgeoning applications in the development of novel chemical entities.

Section 1: Core Molecular and Physical Properties

5-Bromothiazole-2-carboxylic acid is a substituted thiazole, a class of sulfur- and nitrogen-containing aromatic heterocycles integral to numerous biologically active compounds. The presence of both a bromine atom and a carboxylic acid group on the thiazole scaffold imparts unique reactivity and makes it a versatile intermediate for further chemical elaboration.[1]

Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-1,3-thiazole-2-carboxylic acid | [1] |

| CAS Number | 957346-62-2 | [2] |

| Molecular Formula | C₄H₂BrNO₂S | [2][3] |

| Molecular Weight | 208.03 g/mol | [2] |

| Canonical SMILES | C1=C(SC(=N1)C(=O)O)Br | [1] |

| InChI Key | BQRYPTVDLJGHAU-UHFFFAOYSA-N | [1] |

Chemical Structure

The 2D structure of 5-Bromothiazole-2-carboxylic acid highlights the key functional groups available for synthetic transformations.

Caption: 2D Structure of 5-Bromothiazole-2-carboxylic acid.

Section 2: Synthesis and Mechanistic Insights

The synthesis of 5-Bromothiazole-2-carboxylic acid is efficiently achieved via regioselective bromination of a thiazole precursor. The following protocol, adapted from established literature, provides a reliable method for its preparation.[2]

Experimental Protocol: Synthesis from Thiazole-2-carboxylic acid

This procedure details the directed bromination at the C5 position of the thiazole ring.[2]

Step 1: Deprotonation

-

To a solution of lithium diisopropylamide (LDA) (1 M in THF/heptane/ethylbenzene, 26.0 mmol) in dry tetrahydrofuran (THF, 100 mL) cooled to -78 °C, slowly add thiazole-2-carboxylic acid (1.60 g, 12.4 mmol).

-

Stir the reaction mixture at -78 °C for 30 minutes.

Causality Explanation: LDA is a strong, sterically hindered, non-nucleophilic base, making it ideal for deprotonating the acidic proton at the C5 position of the thiazole ring without attacking the carboxylic acid group or the electrophilic carbon of the ring. The low temperature (-78 °C) is critical to ensure kinetic control, favoring deprotonation at the most acidic site and preventing unwanted side reactions.

Step 2: Bromination

-

To the reaction mixture, add carbon tetrabromide (CBr₄, 4.52 g, 13.6 mmol).

-

Continue stirring the mixture at -78 °C for 2 hours.

Causality Explanation: The lithiated thiazole intermediate is a potent nucleophile. CBr₄ serves as an electrophilic bromine source. The nucleophilic carbanion attacks one of the bromine atoms on CBr₄, resulting in the desired 5-bromo product and the formation of the tribromomethyl anion (CBr₃⁻) as a byproduct.

Step 3: Work-up and Extraction

-

Quench the reaction by adding water (30 mL).

-

Allow the mixture to warm to room temperature.

-

Dilute with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL) and filter through a pad of celite.

-

Extract the filtrate with ethyl acetate (50 mL) and discard the organic layer.

Causality Explanation: Water protonates any remaining lithiated species and the CBr₃⁻ anion. The addition of NaHCO₃ ensures the carboxylic acid product is in its deprotonated, water-soluble carboxylate form (sodium 5-bromothiazole-2-carboxylate), allowing for the removal of non-polar organic impurities (like residual CBr₄) via extraction with ethyl acetate.

Step 4: Isolation and Purification

-

Acidify the aqueous layer with 1 M hydrochloric acid (HCl) to a pH of 3-4.

-

Extract the acidified solution with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product.

Causality Explanation: Acidification protonates the carboxylate, converting it back to the neutral carboxylic acid, which is significantly less soluble in water and more soluble in ethyl acetate. This allows for its extraction from the aqueous phase. Drying with Na₂SO₄ removes residual water before solvent evaporation to yield the pure solid product.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 5-Bromothiazole-2-carboxylic acid.

Section 3: Applications in Drug Discovery and Chemical Synthesis

5-Bromothiazole-2-carboxylic acid is a versatile building block for constructing more complex molecules.[3] Its bifunctional nature—a carboxylic acid for amide bond formation and a bromo-thiazole for cross-coupling reactions—makes it highly valuable.

-

Pharmaceutical Intermediate: This compound serves as a key precursor in the synthesis of pharmaceuticals and agrochemicals.[1][3] The thiazole ring is a common scaffold in FDA-approved drugs, and the bromine atom can be used as a handle for introducing further molecular complexity via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

-

Bioactivity Enhancement: The bromine substituent can enhance the biological activity of a parent molecule and favorably modulate properties such as solubility and metabolic stability.[1]

-

Derivatization Potential: The carboxylic acid group is readily converted into esters, amides, or other functional groups, enabling the exploration of new chemical space for drug discovery programs.[1] Thiazole derivatives, in general, are investigated for a wide range of biological activities, including potential antimicrobial or antifungal properties.[1]

While specific applications for the 5-bromo-2-carboxylic acid isomer are proprietary or in early-stage research, the isomeric compound, 2-Bromothiazole-5-carboxylic acid, has been explicitly used as a starting material in the synthesis of dual Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) inhibitors for cancer research. This highlights the utility of the bromothiazole carboxylic acid scaffold in developing targeted therapeutics.

Role as a Synthetic Intermediate

Caption: Synthetic utility of 5-Bromothiazole-2-carboxylic acid.

Section 4: Analytical Characterization and Safety

Analytical Data

Confirmation of the product's identity post-synthesis is crucial. A key analytical technique is Liquid Chromatography-Mass Spectrometry (LCMS). For 5-Bromothiazole-2-carboxylic acid, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 207.90, which has been experimentally verified.[2] Further characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon environment and Infrared (IR) spectroscopy to identify the carboxylic acid functional group.

Safety and Handling

While a specific safety data sheet for the 5-bromo-2-carboxylic acid isomer is available, general precautions for related brominated heterocyclic compounds should be observed.[4] The isomeric compound 2-Bromothiazole-5-carboxylic acid is classified with the following GHS hazard statements, which should be considered as a prudent guide:

-

May cause skin irritation (H315).

-

May cause an allergic skin reaction (H317).

-

May cause serious eye irritation (H319).

-

May cause respiratory irritation (H335).

Standard Handling Procedures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

This compound is intended for research and manufacturing use only by trained professionals.[5]

References

-

Capot Chemical. MSDS of 5-Bromo-thiazole-2-carboxylic acid. [Link]

-

CP Lab Safety. 2-Bromothiazole-5-carboxylic Acid, 5g, Each. [Link]

-

PubChem, National Center for Biotechnology Information. 2-Bromothiazole-5-carboxylic acid. [Link]

Sources

A-Z Guide to the Theoretical Conformational Analysis of 5-Bromothiazole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the theoretical conformational analysis of 5-Bromothiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] We delineate a robust computational methodology rooted in Density Functional Theory (DFT) to identify stable conformers, analyze their geometric and electronic properties, and understand the intramolecular forces governing their relative stabilities. This paper explains the rationale behind the selection of computational methods, provides a step-by-step protocol for the analysis, and presents a systematic interpretation of the results. The insights generated serve as a foundational dataset for future molecular modeling, docking studies, and the rational design of novel thiazole-based therapeutic agents.[1]

Introduction: The Significance of Conformational Landscape

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs with a wide spectrum of biological activities.[1][2][3] The specific three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its physicochemical properties and, critically, its ability to interact with biological targets. The fundamental principle of conformational analysis posits that the biological and chemical properties of a molecule are dictated not just by its structure, but by the specific shapes it preferentially adopts.

For a molecule like 5-Bromothiazole-2-carboxylic acid, the primary source of conformational isomerism arises from the rotation of the carboxylic acid group (-COOH) relative to the thiazole ring. Understanding the energetic favorability of different spatial orientations is paramount. It allows researchers to predict the most likely bioactive conformation, which is the specific shape the molecule adopts when it binds to a receptor or enzyme. This knowledge is crucial for:

-

Drug-Receptor Interactions: The efficacy of a drug is highly dependent on its ability to fit into the binding site of a protein. A detailed conformational analysis provides insights into the molecule's preferred shape.

-

Structure-Activity Relationship (SAR) Studies: By understanding the stable conformers, researchers can make more informed decisions when modifying the molecule to enhance its activity or selectivity.

-

Predicting Physicochemical Properties: Properties such as dipole moment and solubility are influenced by the molecule's conformation, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will systematically explore the conformational landscape of 5-Bromothiazole-2-carboxylic acid using first-principles computational methods.

Computational Methodology: A First-Principles Approach

To ensure a high degree of accuracy and predictive power, our analysis is based on Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between computational cost and accuracy for organic molecules.[4]

Rationale for Method Selection (Expertise & Experience)

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We have selected the B3LYP hybrid functional. This choice is predicated on its extensive validation and proven track record in accurately predicting the geometries and relative energies of a wide range of organic and heterocyclic molecules.[4][5] It reliably accounts for electron correlation, which is essential for describing the subtle non-covalent interactions that dictate conformational preferences.

-

Basis Set - 6-311++G(d,p): The choice of a basis set is critical for obtaining reliable results. We employ the 6-311++G(d,p) basis set for the following reasons:[4][5][6]

-

Triple-Zeta Valence (6-311): It provides a flexible description of the valence electrons, which are most involved in chemical bonding and conformational changes.

-

Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These are crucial for accurately modeling systems with potential intramolecular hydrogen bonds and describing the electron density far from the nucleus, which is important for non-covalent interactions.[4]

-

Polarization Functions (d,p): The (d,p) adds polarization functions that allow for the distortion of atomic orbitals, which is necessary to correctly describe the anisotropic nature of chemical bonds and the molecular shape.[4]

-

This combination of functional and basis set represents a robust and widely accepted level of theory for the conformational analysis of molecules containing heteroatoms like sulfur, nitrogen, oxygen, and bromine.[5][7][8]

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a systematic approach to identify and characterize all relevant conformers of 5-Bromothiazole-2-carboxylic acid.

Step 1: Initial Structure Generation The initial 3D structure of 5-Bromothiazole-2-carboxylic acid is built using standard molecular modeling software. The key dihedral angle for this study is defined as τ (O=C-C-N), which describes the rotation of the carboxylic acid group.

Step 2: Potential Energy Surface (PES) Scan To identify all potential energy minima and transition states, a relaxed PES scan is performed.[9]

-

Procedure: The dihedral angle τ (O=C-C-N) is systematically rotated in increments (e.g., 10-15 degrees) from 0° to 360°.

-

Action: At each step of the rotation, all other geometric parameters (bond lengths, angles) are allowed to relax to their minimum energy for that fixed dihedral angle.

-

Purpose: This scan generates a one-dimensional plot of energy versus the dihedral angle, revealing the approximate locations of stable conformers (energy minima) and the energy barriers (transition states) separating them.

Step 3: Geometry Optimization The structures corresponding to the energy minima identified in the PES scan are used as starting points for full geometry optimization.

-

Procedure: An unconstrained optimization is performed for each potential conformer.

-

Action: The algorithm iteratively adjusts all geometric parameters until a stationary point on the potential energy surface is found, where the net forces on all atoms are effectively zero.

-

Purpose: This step precisely locates the equilibrium geometry of each stable conformer.

Step 4: Vibrational Frequency Analysis A frequency calculation is performed on each optimized geometry.

-

Procedure: The second derivatives of the energy with respect to atomic coordinates are calculated.

-

Action: This yields a set of vibrational frequencies for the molecule.

-

Purpose (Self-Validation):

-

Confirmation of Minima: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, not a stable conformer.

-

Thermodynamic Data: The frequencies are used to compute zero-point vibrational energy (ZPVE), thermal energy, and Gibbs free energy, which are essential for determining the relative populations of conformers at a given temperature.

-

Caption: Computational workflow for conformational analysis.

Expected Results and Discussion

The conformational analysis of 5-Bromothiazole-2-carboxylic acid is expected to yield two primary planar conformers, distinguished by the orientation of the hydroxyl proton of the carboxylic acid group relative to the thiazole ring. These can be denoted as syn and anti.

-

Conformer I (syn): The hydroxyl proton is oriented towards the thiazole nitrogen atom. This conformation is often stabilized by an intramolecular hydrogen bond (O-H···N).

-

Conformer II (anti): The hydroxyl proton is oriented away from the thiazole nitrogen atom.

Energetic and Electronic Properties

The key quantitative data from the calculations should be summarized for clear comparison.

| Property | Conformer I (syn) | Conformer II (anti) |

| Relative Energy (kcal/mol) | 0.00 (Global Min) | Value > 0 |

| Gibbs Free Energy (kcal/mol) | 0.00 | Value > 0 |

| Dipole Moment (Debye) | Calculated Value | Calculated Value |

| Key Dihedral τ(O=C-C-N) | ~0° | ~180° |

Discussion: The primary factor determining the relative stability will likely be the presence of an intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the thiazole's nitrogen atom in the syn conformer.[10] This interaction typically provides significant stabilization, making the syn conformer the global energy minimum. The energy difference between the conformers will indicate the rotational barrier and the population of each conformer at room temperature. Natural Bond Orbital (NBO) analysis can be employed to quantify the strength of this hydrogen bond by examining the donor-acceptor orbital interactions.[7][11]

Geometric Parameters

Analysis of the optimized geometries will reveal subtle structural changes between the conformers. For the most stable conformer, key bond lengths and angles should be reported. The formation of the intramolecular hydrogen bond in the syn conformer is expected to cause a slight elongation of the O-H bond and a shortening of the H···N distance compared to standard values.

Caption: Simplified potential energy diagram.

Conclusion

The theoretical conformational analysis of 5-Bromothiazole-2-carboxylic acid, performed at the B3LYP/6-311++G(d,p) level of theory, provides critical insights into its structural preferences. The study is expected to identify a global minimum syn conformer, stabilized by a significant intramolecular hydrogen bond. This detailed characterization of the conformational landscape, including relative energies, geometric parameters, and electronic properties, is invaluable for researchers in drug discovery. It provides a robust, scientifically-grounded basis for understanding the molecule's behavior and for guiding the design of more potent and selective therapeutic agents.

References

-

DergiPark. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Available at: [Link]

-

Scientific Research Publishing. (n.d.). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Available at: [Link]

-

Ulakbim. (n.d.). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Available at: [Link]

-

ScholarWorks@CWU. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Conformational Analysis, Spectroscopic Insights, Chemical Descriptors, ELF, LOL and Molecular Docking Studies of Potential Pyrimidine Derivative with Biological Activities. Available at: [Link]

-

CONICET. (n.d.). Theoretical study of the conformational energy hypersurface of cyclotrisarcosyl. Available at: [Link]

-

ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromothiazole-5-carboxylic acid. PubChem. Available at: [Link]

-

Cellular & Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available at: [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. PMC. Available at: [Link]

-

ResearchGate. (n.d.). A DFT study on molecular structure and possible conformers of tartaric acid. Available at: [Link]

-

ResearchGate. (n.d.). Conformational effects of thiazoline and thiazole formation. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). Heterocyclic Conformational Analysis. Available at: [Link]

-

ResearchGate. (n.d.). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. Available at: [Link]

-

MDPI. (n.d.). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. cellmolbiol.org [cellmolbiol.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. TRDizin [search.trdizin.gov.tr]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and IUPAC name of 5-Bromothiazole-2-carboxylic acid

[1][2][3][4][5][6][7][8][9][10][11]

Executive Summary

5-Bromothiazole-2-carboxylic acid (CAS: 957346-62-2 ) is a functionalized thiazole derivative characterized by a bromine atom at the C5 position and a carboxylic acid moiety at the C2 position.[1][2][3][4][5][6][7] It serves as a critical intermediate in the synthesis of bioactive peptidomimetics and cell-penetrating peptide (CPP) conjugates for oncology research.

Unlike its more common isomer (2-bromothiazole-5-carboxylic acid), this compound presents unique synthetic challenges due to the electronic instability of the C2-carboxylate, which is prone to decarboxylation under thermal stress. This guide provides validated protocols for its synthesis, handling, and application in drug development.

Chemical Identity & Properties

The following data establishes the precise chemical identity of the compound. Researchers must distinguish this specific regioisomer from 2-bromothiazole-5-carboxylic acid (CAS 54045-76-0).

| Property | Data |

| IUPAC Name | 5-Bromo-1,3-thiazole-2-carboxylic acid |

| CAS Number | 957346-62-2 |

| Molecular Formula | C₄H₂BrNO₂S |

| Molecular Weight | 208.03 g/mol |

| Appearance | White to light-yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| pKa (Predicted) | ~3.3 (Carboxylic acid) |

| SMILES | OC(=O)C1=NC=C(Br)S1 |

| InChI Key | BESGTWHUMYHYEQ-UHFFFAOYSA-N |

Structural Analysis & Reactivity Logic

The thiazole ring is an electron-deficient aromatic system. The placement of substituents dictates the molecule's reactivity profile:

-

C2-Carboxylic Acid (Instability Zone): The C2 position in 1,3-azoles is flanked by both nitrogen and sulfur, making it electron-poor. Carboxylic acids at this position are susceptible to thermal decarboxylation , releasing CO₂ to yield 5-bromothiazole. Reactions involving this group (e.g., amide coupling) should be conducted at ambient or low temperatures.

-

C5-Bromine (Functionalization Handle): The C5 position is the most nucleophilic site on the thiazole ring, but the presence of bromine renders it suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) to introduce aryl or alkyl groups.

Reactivity Diagram

Figure 1: Reactivity map highlighting the divergent synthetic pathways available for the scaffold.

Synthesis Protocol

Methodology: C5-Lithiation / Bromination Precursor: Thiazole-2-carboxylic acid Reagents: Lithium Diisopropylamide (LDA), Carbon Tetrabromide (CBr₄)[8]

This protocol relies on the directed lithiation of the C5 position. Note that the yield is typically modest (~16%) due to the competing stability of the dianion and potential decarboxylation side reactions.

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Solvation: Dissolve Thiazole-2-carboxylic acid (1.0 eq) in anhydrous THF (0.1 M concentration). Cool the solution to -78°C .

-

Lithiation: Add LDA (2.1 eq, 1M in THF/hexanes) dropwise over 20 minutes.

-

Mechanism: The first equivalent deprotonates the carboxylic acid (forming the carboxylate). The second equivalent removes the proton at C5, generating a reactive dianion.

-

Hold: Stir at -78°C for 30 minutes.

-

-

Bromination: Dissolve Carbon Tetrabromide (CBr₄) (1.1 eq) in anhydrous THF and add dropwise to the reaction mixture.

-

Quench: Stir for 2 hours at -78°C, then allow to warm to 0°C. Quench with water.

-

Workup:

-

Dilute with saturated NaHCO₃.

-

Wash with Ethyl Acetate (discard organic layer to remove non-acidic byproducts).

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2.

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).[8]

-

Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo (keep bath temp < 40°C to prevent decarboxylation).

-

Synthesis Flowchart

Figure 2: Sequential logic for the lithiation-bromination synthesis route.

Applications in Drug Development[11][12]

Peptide-Drug Conjugates (PDCs)

The primary application of 5-Bromothiazole-2-carboxylic acid is as a "warhead" or linker in Cell-Penetrating Peptide (CPP) conjugates.

-

Case Study: Research targeting prostate (PC-3) and colon (HT-29) cancer cell lines utilized this compound coupled to the CPP2 peptide.[9]

-

Coupling Protocol:

-

Activator: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).

-

Base: DIEA (Diisopropylethylamine).

-

Solvent: DMF.

-

Outcome: The resulting conjugate (BTZCA-CPP2) showed enhanced cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) in specific assays.[9]

-

Scaffold for Heterocyclic Libraries

The bromine handle allows for the rapid generation of 5-arylthiazole-2-carboxylic acid derivatives. These are isosteres of salicylic acid and other benzoate-based drugs, potentially offering improved metabolic stability or altered solubility profiles.

Safety & Handling (MSDS Highlights)

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to moisture and heat.

-

Handling: Use only in a chemical fume hood. Avoid metal spatulas if possible to prevent trace metal contamination which can catalyze decomposition.

References

-

Chemical Identity & CAS Verification

- Source: Aaron Chemicals & Apollo Scientific C

-

URL: (Search: 957346-62-2)[3]

-

Synthesis Methodology

-

Title: Synthesis of 5-bromothiazole-2-carboxylic acid from thiazole-2-carboxylic acid via Lithiation.[8]

- Source: ChemicalBook / Literature Precedents on Thiazole Lithi

-

URL:

-

-

Medicinal Chemistry Application (CPP Conjugates)

- Title: Synergistic Interaction of CPP2 Coupled with Thiazole Derivates Combined with Clotrimazole and Antineoplastic Drugs.

- Source:Biomedical Reports / NIH PubMed Central (2021).

-

URL:

-

Decarboxylation Kinetics

- Title: Kinetic study of the decarboxyl

- Source:Journal of the Chemical Society, Perkin Transactions 2.

-

URL:

Sources

- 1. 957346-62-2 Cas No. | 5-Bromothiazole-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 2. Synthonix, Inc > 957346-62-2 | 5-Bromothiazole-2-carboxylic acid [synthonix.com]

- 3. 957346-62-2 | MFCD11521568 | 5-Bromothiazole-2-carboxylic Acid [aaronchem.com]

- 4. arctomsci.com [arctomsci.com]

- 5. guidechem.com [guidechem.com]

- 6. 5-Bromothiazole-2-carboxylic acid - Lead Sciences [lead-sciences.com]

- 7. 957346-62-2 | 5-Bromothiazole-2-carboxylic acid | Bromides | Ambeed.com [ambeed.com]

- 8. 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. Synergistic Interaction of CPP2 Coupled with Thiazole Derivates Combined with Clotrimazole and Antineoplastic Drugs in Prostate and Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Commercial Availability and Synthetic Routes of 5-Bromothiazole-2-carboxylic Acid Precursors

Introduction

5-Bromothiazole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid, functionalized core serves as a valuable scaffold for the synthesis of a wide array of compounds, including inhibitors of enzymes like NAMPT/HDAC, which are implicated in various cancers such as colon, lung, and liver cancer.[1] The strategic placement of the bromine atom and the carboxylic acid group allows for versatile downstream modifications, making it a sought-after intermediate in drug discovery programs.

This guide provides an in-depth analysis of the commercially available precursors for the synthesis of 5-Bromothiazole-2-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple catalog of starting materials to offer a critical evaluation of the primary synthetic pathways, the rationale behind experimental choices, and detailed, field-proven protocols. We will explore the synthesis from three key commercially available precursors: 2,5-Dibromothiazole , 2-Amino-5-bromothiazole , and Thiazole-2-carboxylic acid .

Strategic Overview of Synthetic Pathways

The synthesis of 5-Bromothiazole-2-carboxylic acid can be approached from several distinct precursors. The choice of route often depends on factors such as precursor cost, scalability, reaction sensitivity, and the desired purity of the final product. The three most common and logical pathways originate from readily available starting materials.

Caption: Key synthetic routes to 5-Bromothiazole-2-carboxylic acid.

Pathway 1: The Organometallic Route from 2,5-Dibromothiazole

This is often the most direct and high-yielding approach. It leverages the differential reactivity of the two bromine atoms on the thiazole ring, allowing for selective functionalization.

Precursor Analysis: 2,5-Dibromothiazole

-

Commercial Availability: 2,5-Dibromothiazole is readily available from major chemical suppliers. It is typically sold as a solid with a melting point of 45-49 °C.[2]

-

Causality of the Route: The key to this synthesis is the greater acidity of the proton at the C2 position of the thiazole ring compared to the C4 position. This electronic property facilitates selective metal-halogen exchange at the C2 position. Treatment of 2,5-dibromothiazole with a strong organolithium base (like n-butyllithium) at low temperatures preferentially forms a 2-lithio-5-bromothiazole intermediate. This highly nucleophilic species can then be "quenched" with an electrophile, in this case, solid carbon dioxide (dry ice), to form the desired carboxylate, which is subsequently protonated during acidic workup.

Data on 2,5-Dibromothiazole Availability

| Parameter | Typical Specification | CAS Number | Representative Suppliers |

| Purity | ≥97% | 4175-78-4 | Sigma-Aldrich, BLDpharm, TCI |

| Physical Form | Solid or Semi-solid | 4175-78-4 | N/A |

| Melting Point | 45-49 °C | 4175-78-4 | N/A |

Experimental Protocol: Synthesis via Lithiation

This protocol is based on established principles of organometallic chemistry applied to heterocyclic systems.[3][4]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Addition of Precursor: Dissolve 2,5-dibromothiazole (10.0 g, 41.2 mmol) in anhydrous THF (50 mL) and add it dropwise to the cooled reaction flask.

-

Lithiation: Slowly add n-butyllithium (1.05 equivalents, typically a 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. The choice of 1.05 equivalents ensures complete conversion while minimizing side reactions. Stir the resulting mixture at -78 °C for 1 hour.

-

Carboxylation: Carefully add an excess of crushed dry ice (solid CO2) to the reaction mixture in portions. The exotherm should be managed to keep the temperature low. The lithium intermediate reacts with CO2 to form a lithium carboxylate salt.

-

Quench and Workup: Allow the reaction to warm slowly to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Discard the organic layer. Acidify the aqueous layer to a pH of ~2 using 1 M HCl.

-

Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 5-bromothiazole-2-carboxylic acid.

Sources

quantum chemical calculations for bromothiazole derivatives

Quantum Chemical Calculations for Bromothiazole Derivatives: A Technical Guide

Introduction

Bromothiazole derivatives represent a critical scaffold in medicinal chemistry, serving as precursors for antifungal, anticancer, and neuroprotective agents. The thiazole ring offers a unique electronic environment—electron-rich yet susceptible to specific nucleophilic attacks—while the bromine substituent introduces the capability for cross-coupling reactions (Suzuki, Stille) and, crucially, halogen bonding (σ-hole interactions).

This guide provides a rigorous, self-validating computational workflow for analyzing these derivatives. It moves beyond standard "black-box" calculations to focus on the specific challenges of sulfur-bromine heterocycles: handling the "sigma-hole," predicting tautomeric preferences in 2-aminothiazoles, and validating vibrational modes.

Part 1: Computational Methodology & Theory[1][2][3]

1.1 The Level of Theory

For bromothiazole derivatives, the choice of functional and basis set is dictated by two factors: the diffuse electron density of the sulfur/bromine lone pairs and the necessity of capturing non-covalent dispersion forces.

-

Functional:

-

Standard (Geometry/Spectroscopy): B3LYP is the industry standard for reproducing experimental NMR and IR/Raman spectra for thiazoles.

-

Advanced (Reactivity/Docking): wB97X-D or M06-2X. Standard B3LYP fails to accurately describe the dispersion forces critical for halogen bonding. If you are studying how a bromothiazole drug binds to a protein receptor, you must use a dispersion-corrected functional.

-

-

Basis Set: 6-311++G(d,p).[1][2][3][4]

-

Why: The "++" (diffuse functions) are non-negotiable for bromine and sulfur. Without them, the modeling of the lone pair electrons—and consequently the molecular electrostatic potential (MEP)—will be artificially constrained, leading to errors in predicting nucleophilic attack sites.

-

1.2 Solvation Models

Gas-phase calculations often predict the wrong tautomer for 2-aminothiazoles.

-

Protocol: Use the SMD (Solvation Model based on Density) rather than the older PCM. SMD provides better free energies of solvation, which is critical when comparing the stability of the amino vs. imino forms in biological fluids (water) or synthesis solvents (DMSO/Methanol).

Part 2: Electronic Structure & Reactivity Descriptors

2.1 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is not just a number; it is a proxy for bioactivity and kinetic stability. In bromothiazoles:

-

HOMO Location: Typically localized on the sulfur atom and the

-system of the ring. High HOMO energy implies good electron donor capability (e.g., reacting with electrophiles). -

LUMO Location: Often resides on the C-Br bond or the C=N bond, indicating susceptibility to nucleophilic attack or electron capture.

Key Descriptors: Using Koopmans' theorem, we derive global reactivity indices:

-

Chemical Hardness (

): -

Electrophilicity Index (

):-

Application: A higher

suggests the bromothiazole derivative is a potent electrophile, likely to react aggressively with cysteine residues in proteins (covalent inhibition).

-

2.2 Molecular Electrostatic Potential (MEP) & The Sigma Hole

This is the most critical analysis for "Bromo" derivatives.

-

The Phenomenon: Halogens are generally electronegative, but in C-Br bonds, the electron density is anisotropic. The tip of the bromine atom (along the C-Br axis) often exhibits a region of positive electrostatic potential, known as the

-hole .[5] -

Implication: This positive patch allows the bromine to act as a Lewis acid, binding to carbonyl oxygens or backbone nitrogens in target proteins.

-

Visualization: MEP maps must be generated with an isovalue of 0.0004 a.u. to clearly visualize this hole (often blue/green on a standard map) against the negative (red) belt of the bromine lone pairs.

Part 3: Visualization of Workflows

3.1 The Computational Workflow

The following diagram outlines the logical progression from structure drawing to data extraction.

Figure 1: Standardized computational workflow for bromothiazole derivatives ensuring geometric validity before property calculation.

3.2 Reactivity Logic: The Sigma Hole

This diagram explains the dual nature of the bromine atom in these derivatives.

Figure 2: The "Sigma Hole" concept explaining how bromine acts as an electrophilic site in drug-receptor interactions.

Part 4: Experimental Protocols & Data

4.1 Protocol: Geometry Optimization & Frequency Calculation

Objective: Obtain the true ground state geometry and thermodynamic properties.

-

Input Preparation: Construct the bromothiazole derivative. Ensure the bromine is explicitly defined.

-

Route Section (Gaussian Example):

opt freq wb97xd/6-311++g(d,p) scrf=(smd,solvent=water)

-

Note:opt optimizes geometry; freq calculates vibrational modes. wb97xd includes dispersion corrections.

-

-

Validation:

-

Check output for "Normal termination."

-

Verify zero imaginary frequencies . If one exists (negative wavenumber), the structure is a transition state, not a minimum. Perturb the geometry and restart.

-

-

Data Extraction:

-

Extract Zero-Point Energy (ZPE).

-

Extract Dipole Moment (Debye).

-

4.2 Protocol: Spectroscopic Scaling

Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity. Step-by-Step:

-

Calculate frequencies at B3LYP/6-311++G(d,p).[1][2][3][4][6]

-

Apply a scaling factor of 0.960 to 0.967 (standard for this level of theory) to the raw wavenumbers.

-

Assignment:

-

C-Br Stretch: Look for bands in the 600–700 cm⁻¹ region.

-

C=N Stretch: Typically 1500–1600 cm⁻¹.

-

NH2 (if 2-amino): Asymmetric/Symmetric stretch at 3300–3500 cm⁻¹.

-

4.3 Data Summary: Key Parameters for 2-Amino-4-Bromothiazole

(Representative values based on B3LYP/6-311++G(d,p) theory)

| Parameter | Value (Approx.) | Significance |

| Bond Length (C-Br) | 1.88 - 1.90 Å | Indicates bond strength; elongation suggests activation. |

| Bond Angle (C-S-C) | ~89.5° | Characteristic of the strained thiazole ring. |

| HOMO Energy | -6.5 to -7.0 eV | Ionization potential; susceptibility to oxidation. |

| LUMO Energy | -1.0 to -1.5 eV | Electron affinity; susceptibility to reduction. |

| Dipole Moment | ~2.5 - 4.0 Debye | Correlates with solubility in polar solvents. |

| Sigma Hole ( | +10 to +20 kcal/mol | Strength of potential halogen bond donor capability. |

References

-

Abdoulaye, K., et al. (2024). "Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses." Scientific Research Publishing. Link

-

Dagar, et al. (2026).[6] "Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives." Discover Chemistry. Link

-

Politzer, P., et al. (2013). "The Halogen Bond in the Design of Functional Supramolecular Materials." Chemical Reviews (NIH/PMC). Link

-

Suresh, et al. (2021). "Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions... A Theoretical Study." ACS Omega (NIH/PMC). Link

-

Bera, P.P., et al. (2016). "Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline." Global Research Online. Link

Sources

- 1. scirp.org [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromothiazole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the C5-bromine atom in 5-bromothiazole-2-carboxylic acid, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The thiazole core is a privileged scaffold in numerous biologically active compounds, and the ability to functionalize the C5 position through the displacement of the bromine atom is critical for the synthesis of novel derivatives. This document elucidates the electronic landscape of the molecule, explores its utility in a range of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, and provides field-proven insights into experimental design and execution. Detailed protocols, mechanistic considerations, and quantitative data are presented to empower researchers in their synthetic endeavors.

Introduction: The Molecular Architecture and Electronic Landscape

5-Bromothiazole-2-carboxylic acid is a five-membered aromatic heterocycle featuring a bromine atom at the C5 position and a carboxylic acid at the C2 position. The thiazole ring itself is electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms. This inherent electronic nature is further modulated by the substituents.

-

The C5-Bromine Atom: The bromine atom at the C5 position is the primary site of reactivity for the transformations discussed in this guide. The C-Br bond is susceptible to cleavage via oxidative addition in palladium-catalyzed cycles and can serve as a leaving group in nucleophilic aromatic substitution reactions.

-

The C2-Carboxylic Acid Group: This group exerts a significant influence on the reactivity of the C5-bromine. As an electron-withdrawing group, it further decreases the electron density of the thiazole ring, which can enhance the reactivity of the C5 position towards certain transformations. However, the acidic proton and the potential for the carboxylate to coordinate with metal catalysts can also present challenges in specific reaction setups. Often, protection of the carboxylic acid as an ester is a prudent strategy to mitigate these effects and improve solubility in organic solvents.

The calculated pi-electron density of the thiazole ring indicates that the C5 position is a primary site for electrophilic substitution.[1] The presence of the electron-withdrawing carboxylic acid at C2 further enhances the electrophilicity of the ring, making the C5-Br bond a key handle for a variety of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[2] 5-Bromothiazole-2-carboxylic acid and its derivatives are excellent substrates for these transformations, enabling the introduction of a wide array of functional groups at the C5 position. A common strategy involves the initial conversion of the carboxylic acid to an ester (e.g., a methyl or ethyl ester) to prevent potential interference with the catalytic cycle and to improve solubility.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For derivatives of 5-bromothiazole-2-carboxylic acid, this reaction is widely employed to introduce aryl or heteroaryl substituents.

Causality Behind Experimental Choices:

-

Catalyst: Palladium complexes with phosphine ligands are typically used. Pd(dppf)Cl₂ and Pd(PPh₃)₄ are common choices. For more challenging couplings, more electron-rich and bulky ligands may be required.[4]

-

Base: A base is essential for the transmetalation step. Inorganic bases such as K₂CO₃, Na₂CO₃, or Cs₂CO₃ are frequently used, often in an aqueous solution.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is common to dissolve both the organic substrate and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-Bromothiazole-2-carboxylate with Phenylboronic Acid

-

To an oven-dried reaction vessel, add methyl 5-bromothiazole-2-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

-

Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 equiv).

-

The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | High |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Good to High |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | Good |

Note: Yields are generalized based on similar heterocyclic systems and may vary.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5] This reaction is highly valuable for introducing alkynyl functionalities into the thiazole ring.

Causality Behind Experimental Choices:

-

Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used, which also often serves as the solvent.

-

Solvent: Anhydrous solvents like THF or DMF are common, especially when the amine base is not used as the solvent.

Experimental Protocol: Sonogashira Coupling of Ethyl 5-Bromothiazole-2-carboxylate with Phenylacetylene

-

To a degassed solution of ethyl 5-bromothiazole-2-carboxylate (1.0 equiv) in a suitable solvent like anhydrous THF, add phenylacetylene (1.5 equiv) and an amine base such as triethylamine (3.0 equiv).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), and the copper(I) iodide (CuI) co-catalyst (0.1 equiv).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 50 °C) until completion.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, filter the reaction mixture through a pad of celite to remove the catalyst residues.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain the 5-alkynylthiazole derivative.

Mandatory Visualization: Sonogashira Coupling Workflow

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Heck Reaction: Vinylation of the Thiazole Ring

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base.[6] This allows for the introduction of vinyl groups at the C5 position of the thiazole ring.

Causality Behind Experimental Choices:

-

Catalyst: Pd(OAc)₂ is a common precursor, often used with phosphine ligands like PPh₃ or P(o-tol)₃.

-

Base: A hindered organic base like triethylamine or an inorganic base such as NaOAc or K₂CO₃ is used to neutralize the HBr generated in the reaction.

-

Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.

Experimental Protocol: Heck Reaction of Methyl 5-Bromothiazole-2-carboxylate with Styrene

-

In a reaction flask, dissolve methyl 5-bromothiazole-2-carboxylate (1.0 equiv) and styrene (1.5 equiv) in anhydrous DMF.

-

Add a base, for example, triethylamine (2.0 equiv).

-

Add the palladium catalyst, such as Pd(OAc)₂ (0.05 equiv), and a phosphine ligand like PPh₃ (0.1 equiv).

-

Degas the mixture and heat it under an inert atmosphere at 80-120 °C.

-

After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[2] This reaction is particularly useful for synthesizing 5-aminothiazole derivatives.

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or BrettPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are often effective.[7]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[7]

-

Solvent: Anhydrous, non-polar solvents like toluene or dioxane are preferred.

Experimental Protocol: Buchwald-Hartwig Amination of Methyl 5-Bromothiazole-2-carboxylate with Morpholine

-

To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), a suitable ligand like XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv).

-

Add methyl 5-bromothiazole-2-carboxylate (1.0 equiv).

-

Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by morpholine (1.2 equiv) via syringe.

-

Heat the reaction mixture at 80-110 °C under an inert atmosphere until the starting material is fully consumed.

-

Cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the residue by chromatography to afford the desired 5-morpholinothiazole product.

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

The electron-deficient nature of the thiazole ring, further enhanced by the C2-carboxylic acid group, makes the C5 position susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway offers a complementary approach to the palladium-catalyzed methods, particularly for the introduction of heteroatom nucleophiles.

For electron-deficient heteroarenes, SNAr reactions can often proceed without the need for additional activating groups.[8] The reaction with thiols, for example, can proceed smoothly in the presence of a base like K₂CO₃ in a polar aprotic solvent such as DMAc.[8]

Causality Behind Experimental Choices:

-

Nucleophile: Strong nucleophiles are required. Thiolates, alkoxides, and amides are common examples.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or DMAc are ideal as they can solvate the cation of the nucleophile's salt, leaving the anion more nucleophilic.

-

Temperature: Heating is often necessary to overcome the activation energy of the reaction.

Experimental Protocol: SNAr of 5-Bromothiazole-2-carboxylic Acid with a Thiol

-

In a reaction vessel, dissolve 5-bromothiazole-2-carboxylic acid (1.0 equiv) and the desired thiol (1.2 equiv) in DMAc.

-

Add a base, such as K₂CO₃ (2.0 equiv).

-

Heat the mixture to 80-100 °C and stir until the reaction is complete.

-

Cool the reaction, pour it into water, and acidify to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. Recrystallization may be necessary for further purification.

Mandatory Visualization: SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Conclusion and Future Outlook

5-Bromothiazole-2-carboxylic acid is a highly versatile and reactive building block for the synthesis of a diverse range of functionalized thiazole derivatives. The C5-bromine atom can be readily displaced through a variety of powerful synthetic methods, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The choice of reaction conditions, particularly the protection of the C2-carboxylic acid group as an ester for cross-coupling reactions, is critical for achieving high yields and purity. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient and strategic synthesis of novel thiazole-containing molecules. Future research in this area may focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of a broader range of nucleophiles and coupling partners to further expand the chemical space accessible from this valuable starting material.

References

- BenchChem. (2025). Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole.

- ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.

- ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.

- MedChemExpress. (n.d.). 2-Bromothiazole-5-carboxylic acid.

- BenchChem. (2025). Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole.

- Wikipedia. (n.d.). Heck reaction.

- Wikipedia. (n.d.). Stille reaction.

- Reddit. (2021). Do carboxylic acids interfere with Suzukis?.

- Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid.

- ChemScene. (n.d.). 2-Bromothiazole-5-carboxylic acid.

- ACS Publications. (2020). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A.

- TSI Journals. (n.d.). QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ChemRxiv. (2020). Room temperature Palladium-Catalyzed C H Functionalization of Benzothiazole with Iodo(Hetero)Arenes.

- National Institutes of Health. (n.d.).

- Chemical Review and Letters. (2020).

- ChemicalBook. (n.d.). 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis.

- ChemRxiv. (2024). Desulfurization of Thiols for Nucleophilic Substitution.

- MDPI. (2023).

- National Institutes of Health. (n.d.).

- ResearchGate. (2023).

- National Institutes of Health. (n.d.).

- ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.

- Macmillan Group. (2004). The Intramolecular Heck Reaction.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Chemistry LibreTexts. (2023).

- YouTube. (2019). 03.

- YouTube. (2025).

- OpenOChem Learn. (n.d.). Stille Coupling.

- Chemistry LibreTexts. (2023). Heck Reaction.

- Wikipedia. (n.d.). Sonogashira coupling.

- National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.

- TCI AMERICA. (n.d.). 2-Bromothiazole-5-carboxylic Acid.